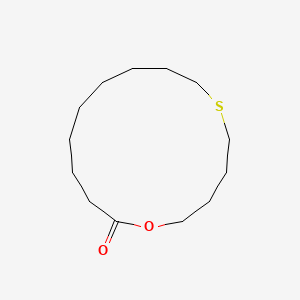
1-Oxa-6-thiacyclopentadecan-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-6-thiacyclopentadecan-15-one is an organic compound with the molecular formula C13H24O2S. It is characterized by the presence of an ester group and a sulfide group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-6-thiacyclopentadecan-15-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a suitable alcohol with a thiol, followed by cyclization to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and cyclization processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-6-thiacyclopentadecan-15-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and sulfide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Oxa-6-thiacyclopentadecan-15-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxa-6-thiacyclopentadecan-15-one involves its interaction with specific molecular targets. The ester and sulfide groups can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-6-thiacyclopentadecan-15-one: Contains an ester and a sulfide group.
1-Oxa-6-azaspiro[3.3]heptan-3-one: Contains an ester and an amine group.
6-tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one: Contains a tosyl group and an amine group.
Uniqueness
This combination is less common compared to other similar compounds, making it a valuable target for research and industrial applications .
Propiedades
Número CAS |
1725-16-2 |
|---|---|
Fórmula molecular |
C13H24O2S |
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
1-oxa-6-thiacyclopentadecan-15-one |
InChI |
InChI=1S/C13H24O2S/c14-13-9-5-3-1-2-4-7-11-16-12-8-6-10-15-13/h1-12H2 |
Clave InChI |
QOUGSQNSXBGSRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCSCCCCOC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
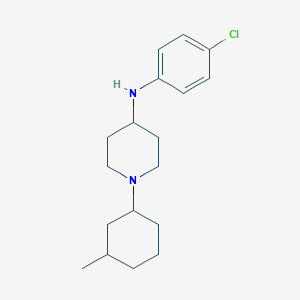

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
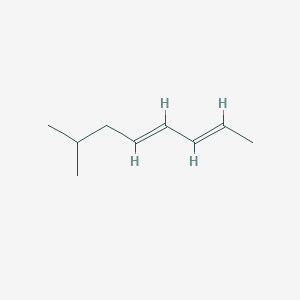
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


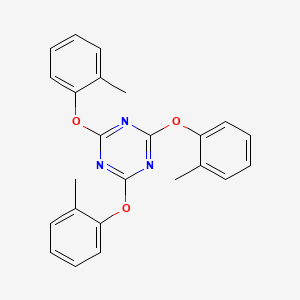
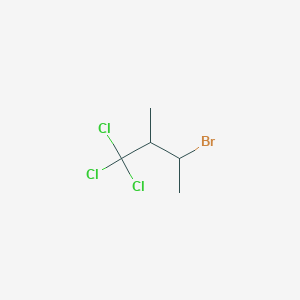
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)

